Cas no 896331-83-2 (N'-2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(3-methylbutyl)ethanediamide)

N'-2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(3-methylbutyl)ethanediamide Chemical and Physical Properties
Names and Identifiers
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- N'-2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(3-methylbutyl)ethanediamide
- N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-(3-methylbutyl)oxamide
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- Inchi: 1S/C19H24N2O4S2/c1-14(2)10-11-20-18(22)19(23)21-13-17(16-9-6-12-26-16)27(24,25)15-7-4-3-5-8-15/h3-9,12,14,17H,10-11,13H2,1-2H3,(H,20,22)(H,21,23)
- InChI Key: HMVMOAFNJWBOPP-UHFFFAOYSA-N
- SMILES: C(NCCC(C)C)(=O)C(NCC(S(C1=CC=CC=C1)(=O)=O)C1SC=CC=1)=O
N'-2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(3-methylbutyl)ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2570-0014-2μmol |
N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide |
896331-83-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2570-0014-1mg |
N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide |
896331-83-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2570-0014-2mg |
N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide |
896331-83-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2570-0014-3mg |
N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide |
896331-83-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N'-2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(3-methylbutyl)ethanediamide Related Literature
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
Additional information on N'-2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(3-methylbutyl)ethanediamide
Introduction to N'-2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(3-methylbutyl)ethanediamide (CAS No. 896331-83-2)
N'-2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(3-methylbutyl)ethanediamide is a sophisticated organic compound characterized by its intricate molecular architecture, which combines a benzenesulfonyl group with a thiophen-2-yl moiety, linked through an ethyl chain. This compound, identified by its CAS number 896331-83-2, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug discovery and molecular recognition. The presence of both sulfonyl and thiophene groups imparts unique electronic and steric properties, making it a valuable scaffold for developing novel bioactive molecules.
The structural features of N'-2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(3-methylbutyl)ethanediamide contribute to its versatility in chemical synthesis. The benzenesulfonyl group is known for its ability to enhance binding affinity and stability in protein-ligand interactions, while the thiophen-2-yl ring offers electronic tunability and metabolic stability. These attributes have positioned the compound as a promising candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry have enabled the systematic screening of such heterocyclic derivatives for their pharmacological properties. Studies have indicated that compounds incorporating both sulfonyl and thiophene moieties exhibit inhibitory activity against various enzymes and receptors implicated in human diseases. For instance, derivatives of this class have shown promise in targeting enzymes involved in inflammation and cancer pathways. The 3-methylbutyl side chain further modulates the pharmacokinetic profile, enhancing solubility and bioavailability, which are critical factors in drug development.
In vitro experiments have demonstrated the potential of N'-2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(3-methylbutyl)ethanediamide as a modulator of key biological targets. Its interaction with proteins such as kinases and transcription factors has been explored, revealing binding affinities that rival those of existing therapeutic agents. The compound's ability to selectively interact with these targets without significant off-target effects makes it an attractive lead for further optimization.
The synthesis of this compound involves multi-step organic reactions, including sulfonylation, thiolation, and amidation processes. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only streamline the synthetic route but also allow for the introduction of structural diversity, enabling the generation of a library of analogs for comprehensive pharmacological evaluation.
One of the most compelling aspects of N'-2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(3-methylbutyl)ethanediamide is its potential role in developing next-generation therapeutics. Researchers are investigating its efficacy in preclinical models of diseases such as Alzheimer's and rheumatoid arthritis. Preliminary findings suggest that the compound can modulate disease-related pathways by inhibiting aberrant signaling cascades. This aligns with the broader goal of precision medicine, where tailored molecular entities address specific disease mechanisms.
The integration of machine learning algorithms into drug discovery has accelerated the identification of promising candidates like N'-2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(3-methylbutyl)ethanediamide. These algorithms predict biological activity based on molecular descriptors, allowing researchers to prioritize compounds with high potential before conducting costly wet-lab experiments. This synergy between computational modeling and experimental validation has significantly reduced the time-to-market for novel therapeutics.
The future prospects of this compound are further enhanced by its compatibility with green chemistry principles. Sustainable synthetic routes are being explored to minimize waste and energy consumption without compromising yield or quality. Such environmentally conscious approaches are increasingly important in pharmaceutical research, ensuring that innovative treatments are developed responsibly.
In conclusion, N'-2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(3-methylbutyl)ethanediamide represents a significant advancement in medicinal chemistry. Its unique structural features, combined with promising preclinical data, position it as a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of humanity's most pressing health challenges.
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